molecular formula C125H260Si4 B8571184 [(Octylsilanetriyl)tri(propane-3,1-diyl)]tris(tridodecylsilane) CAS No. 135004-29-4

[(Octylsilanetriyl)tri(propane-3,1-diyl)]tris(tridodecylsilane)

Cat. No. B8571184
M. Wt: 1875.7 g/mol
InChI Key: HOVRBTVIPRDXNA-UHFFFAOYSA-N
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Patent
US05026893

Procedure details

Under a strong nitrogen flow, into a 2 L three-neck round bottom flask equipped with rubber septum, reflux condenser, nitrogen bypass inlet, and magnetic stirring bar were introduced freshly distilled tetrahydrofuran (350 Ml) and n-dodecylmagnesium bromide (800 Ml, 1.0M in diethyl ether, 800 mmol). In an inert atmosphere enclosure, into a 500 Ml addition funnel was added n-octyl-tris-[3-(trichlorosilyl)propyl]silane (30.0 g, 44.7 mmol, prepared by the procedure described in Example 1, Step (b)). The addition funnel was attached to the flask containing n-dodecylmagnesium bromide, and n-octyl-tris-[3-(trichlorosilyl)propyl]silane was added to the n-dodecylmagnesium bromide solution over a period of 45 minutes. The reaction was only slightly exothermic. The reaction mixture was heated at reflux temperature for 186 hours, then cooled to room temperature, and an ether solution of methyllithium (50 Ml, 1.5M) was added. The reaction mixture was heated at reflux temperature again for an additional 24 hours. After it was cooled in an ice-water bath, hydrochloric acid (500 Ml, 1.2N) was cautiously added. The reaction mixture separated into two layers on standing. The aqueous layer was extracted with diethyl ether (2×200 Ml). The organic layers were combined, washed once with water (200 Ml), and dried over magnesium sulfate, and the solvent removed under reduced pressure. Purification by silica gel column chromatography yielded 36.8 g (43.6%) of n-octyl-tris-[3-(tridodecylsilyl)propyl]silane. This tetrasilahydrocarbon had a kinematic viscosity of 105 centistokes at 40° C., a kinematic viscosity of 17.5 centistokes at 100° C., and a viscosity index of 183. Onset of volatilization under 0.43 mm Hg pressure, based on the thermogravimetric analysis, was at 285° C.
Name
n-octyl-tris-[3-(trichlorosilyl)propyl]silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
n-dodecylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-octyl-tris-[3-(trichlorosilyl)propyl]silane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-dodecylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
n-dodecylmagnesium bromide
Quantity
800 mmol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[CH2:15]([Si:23]([CH2:38][CH2:39][CH2:40][Si:41](Cl)(Cl)Cl)([CH2:31][CH2:32][CH2:33][Si:34](Cl)(Cl)Cl)[CH2:24][CH2:25][CH2:26][Si:27](Cl)(Cl)Cl)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].C[Li].Cl>CCOCC.O1CCCC1>[CH2:15]([Si:23]([CH2:38][CH2:39][CH2:40][Si:41]([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])([CH2:31][CH2:32][CH2:33][Si:34]([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[CH2:24][CH2:25][CH2:26][Si:27]([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])([CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1])[CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
n-octyl-tris-[3-(trichlorosilyl)propyl]silane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Si](CCC[Si](Cl)(Cl)Cl)(CCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl
Step Two
Name
n-dodecylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)[Mg]Br
Name
n-octyl-tris-[3-(trichlorosilyl)propyl]silane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCC)[Si](CCC[Si](Cl)(Cl)Cl)(CCC[Si](Cl)(Cl)Cl)CCC[Si](Cl)(Cl)Cl
Step Three
Name
n-dodecylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)[Mg]Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
n-dodecylmagnesium bromide
Quantity
800 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under a strong nitrogen flow, into a 2 L three-neck round bottom flask equipped with rubber septum
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
In an inert atmosphere enclosure, into a 500 Ml addition funnel
CUSTOM
Type
CUSTOM
Details
prepared by the procedure
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 186 hours
Duration
186 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature again for an additional 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After it was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The reaction mixture separated into two layers on standing
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with diethyl ether (2×200 Ml)
WASH
Type
WASH
Details
washed once with water (200 Ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)[Si](CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)(CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 36.8 g
YIELD: PERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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